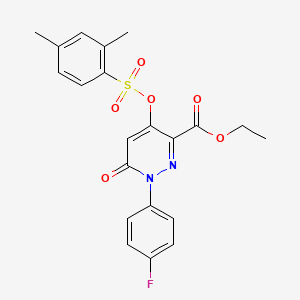
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O6S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyridazine ring : A six-membered ring containing two nitrogen atoms.
- Sulfonyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Fluorophenyl group : May enhance lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyridazine core : Utilizing various reagents and catalysts.
- Introduction of the sulfonyl group : Often achieved through sulfonation reactions.
- Esterification : To form the ethyl ester at the carboxylic acid position.
Antimicrobial Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
Some studies suggest that compounds with a pyridazine framework demonstrate cytotoxic effects against various cancer cell lines. The proposed mechanism includes:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of signaling pathways critical for tumor growth
Enzyme Inhibition
The sulfonamide moiety in the compound may contribute to its ability to inhibit specific enzymes, such as carbonic anhydrase and certain proteases. This inhibition can lead to therapeutic effects in conditions like glaucoma or hypertension.
Study on Antimicrobial Effects
A study published in Molecules explored the antimicrobial efficacy of related compounds, demonstrating that modifications in the structure could enhance activity against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL for various derivatives, indicating promising potential for further development .
Anticancer Research
In vitro assays conducted on human cancer cell lines revealed that compounds with similar structural characteristics induced significant cytotoxicity at concentrations as low as 10 µM. The study highlighted that these compounds could serve as lead candidates for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-17(30-31(27,28)18-10-5-13(2)11-14(18)3)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFBRDMVZUPAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














